N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide
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Overview
Description
N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide is an organic compound with the molecular formula C11H15NOS It is characterized by the presence of a phenyl ring substituted with a methyl group and a methylsulfanyl group, as well as an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide typically involves the reaction of 4-methyl-2-(methylsulfanyl)benzylamine with acetic anhydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation of the sulfanyl group. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions due to its unique structural features.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can modulate the activity of target proteins. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide
- N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}propionamide
- N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}butyramide
Uniqueness
This compound is unique due to the presence of both a methylsulfanyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
65134-91-0 |
---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-[4-methyl-2-(methylsulfanylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H15NOS/c1-8-4-5-11(12-9(2)13)10(6-8)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) |
InChI Key |
WFEWTEHWRPTZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)CSC |
Origin of Product |
United States |
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